Thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide
Overview
Description
Scientific Research Applications
Thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide has a wide range of scientific research applications:
Safety and Hazards
Mechanism of Action
Target of Action
Thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide, also known as 2,3-Dihydro-3-oxothieno(2,3-d)isothiazole 1,1-dioxide or 8U1Y9OZ97D, has been found to target EZH2 and VEGFR-2 . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene silencing. VEGFR-2 is a receptor for vascular endothelial growth factor (VEGF), playing a key role in angiogenesis and vasculogenesis.
Mode of Action
The compound interacts with its targets leading to significant changes. As an EZH2 inhibitor , it prevents the methylation of histone proteins, thereby influencing gene expression. As a VEGFR-2 inhibitor , it blocks the signal transduction of VEGF, thus inhibiting the process of angiogenesis.
Biochemical Pathways
The inhibition of EZH2 affects the histone methylation pathway, leading to changes in gene expression . The inhibition of VEGFR-2 disrupts the VEGF signaling pathway, which can lead to the inhibition of angiogenesis .
Result of Action
The compound’s action on EZH2 can lead to changes in gene expression, potentially affecting cell proliferation . Its action on VEGFR-2 can inhibit angiogenesis, which is crucial for tumor growth and metastasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the hydrogenation reduction of benzothiazolone . The specific reaction conditions may include the use of catalysts and controlled temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for Thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide are typically more complex and may involve large-scale chemical reactors and continuous processing techniques to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of functional groups within the compound that can interact with different reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to optimize the reaction outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-1,1-dioxo-1,2-benzisothiazole
- 3,3-Dimethyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide
Uniqueness
Thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide stands out due to its unique thieno-isothiazole structure, which imparts distinct physicochemical properties and reactivity compared to other similar compounds . This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1,1-dioxothieno[2,3-d][1,2]thiazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO3S2/c7-5-4-3(1-2-10-4)11(8,9)6-5/h1-2H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCRMQNYJBQTPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1S(=O)(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40897254 | |
Record name | 2,3-Dihydro-3-oxothieno[2,3-d]isothiazole 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40897254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59337-94-9 | |
Record name | 2,3-Dihydro-3-oxothieno(2,3-d)isothiazole 1,1-dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059337949 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dihydro-3-oxothieno[2,3-d]isothiazole 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40897254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H,3H-1lambda6-thieno[2,3-d][1,2]thiazole-1,1,3-trione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-DIHYDRO-3-OXOTHIENO(2,3-D)ISOTHIAZOLE 1,1-DIOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U1Y9OZ97D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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